3-(Bromomethyl)cyclobut-1-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)cyclobutene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQZNJRWIDZPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 Bromomethyl Cyclobut 1 Ene and Its Analogs
Direct Bromination Strategies
Direct bromination methods offer a straightforward approach to introduce a bromomethyl group onto a cyclobutene (B1205218) precursor. These techniques often employ radical conditions to achieve the desired transformation.
Radical Bromination Techniques Utilizing N-Bromosuccinimide (NBS) and Initiators
A primary method for the synthesis of 3-(bromomethyl)cyclobut-1-ene is the allylic bromination of 3-methylcyclobut-1-ene using N-bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.orgchadsprep.com This reaction proceeds via a free radical chain mechanism. chemistrysteps.comorgosolver.com The process is typically initiated by either light (hv) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent like carbon tetrachloride (CCl4). wikipedia.orgstackexchange.com
The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the allylic position of 3-methylcyclobut-1-ene, the carbon adjacent to the double bond, to form a resonance-stabilized allylic radical. chemistrysteps.comlibretexts.org This increased stability of the allylic radical is a key driving force for the reaction. chemistrysteps.com The newly formed hydrogen bromide (HBr) reacts with NBS to produce a low concentration of molecular bromine (Br2). chemistrysteps.comlibretexts.org The allylic radical then reacts with this Br2 to yield the final product, this compound, and another bromine radical, which continues the chain reaction. chadsprep.comchemistrysteps.com The use of NBS is advantageous as it maintains a low concentration of Br2 and HBr, which helps to minimize competing electrophilic addition reactions to the double bond. chadsprep.commasterorganicchemistry.com
Table 1: Conditions for Radical Bromination of 3-Methylcyclobut-1-ene
| Reagent | Initiator | Solvent | Outcome |
| N-Bromosuccinimide (NBS) | Light (hv) or Peroxide | CCl4 | Allylic bromination to form this compound. wikipedia.orgchadsprep.com |
Stereochemical Control and Selectivity in Bromination Processes
Radical bromination at an allylic position generally does not offer high stereochemical control. chemistrysteps.com The intermediate allylic radical is planar, and the incoming bromine can attack from either face, potentially leading to a mixture of enantiomers if the carbon becomes a stereocenter. chemistrysteps.com However, in the case of 3-methylcyclobut-1-ene, the primary product is this compound.
Selectivity in bromination is a significant consideration. The relative reactivity of C-H bonds for radical bromination follows the order: tertiary > secondary > primary. vaia.comvaia.com In substrates with multiple possible reaction sites, this preference dictates the major product. For instance, in the radical bromination of methylcyclobutane, substitution at the secondary hydrogens is significantly favored over the primary hydrogens of the methyl group. vaia.com In allylic bromination, the significantly lower bond dissociation energy of an allylic C-H bond compared to a typical alkyl C-H bond directs the reaction to the allylic position. libretexts.org However, allylic rearrangements can occur, leading to a mixture of products, especially if the resulting double bond is more substituted and thus more stable. masterorganicchemistry.com
Indirect Synthesis via Precursor Functionalization
Indirect methods provide alternative routes to this compound and its analogs, often involving the initial construction of the cyclobutane (B1203170) ring followed by the introduction of the necessary functional groups.
Cyclobutane Ring Construction and Subsequent Bromomethyl Introduction
The construction of the cyclobutane ring is a foundational step in many synthetic strategies. baranlab.org A common method for forming four-membered rings is the [2+2] cycloaddition of alkenes. baranlab.orgtum.de Once the cyclobutane skeleton is in place, functional groups can be introduced. For example, (bromomethyl)cyclobutane (B93029) can be synthesized from cyclobutylmethanol. google.comchemicalbook.com One patented method describes the reaction of cyclobutylmethanol with a phosphite (B83602) ester and a brominating agent in an aprotic solvent. google.com Another approach involves the reaction of cyclopropyl (B3062369) carbinol with hydrobromic acid, which leads to a mixture of products including (bromomethyl)cyclobutane. google.com
Derivatization and Functionalization of Pre-formed Cyclobutene Scaffolds
Pre-formed cyclobutene scaffolds serve as versatile platforms for further chemical modification. researchgate.netmdpi.com These scaffolds can be functionalized to introduce a variety of substituents. For instance, methods have been developed for the C-H functionalization of cyclobutanes, allowing for the introduction of new carbon-carbon bonds. nih.govacs.org Copper-catalyzed radical cascade reactions have been employed to synthesize highly functionalized cyclobutene derivatives from simple cyclobutanes. rsc.org These reactions can introduce diaminated, disulfonylated, or tribrominated functionalities onto the cyclobutene ring. rsc.org
Synthesis of Related Brominated Cyclobutane and Cyclobutene Derivatives
The synthetic principles applied to this compound can be extended to produce a range of other brominated cyclobutane and cyclobutene derivatives. For example, bromination of methylenecyclobutane (B73084) can yield 1-bromo-1-bromomethyl-3-methylenecyclobutane through 1,2-addition. caltech.edu The synthesis of bromo- and chloro-derivatives of benzocyclobutene has also been reported, starting from the addition of benzyne (B1209423) to chlorinated ethenes. rsc.org Furthermore, a variety of functionalized cyclobutenes, including bromo-substituted ones, have been synthesized through visible-light-mediated reactions of internal alkynes. chinesechemsoc.org
Pathways to (Bromomethyl)cyclobutane from Cyclobutylmethanol
The conversion of cyclobutylmethanol to (bromomethyl)cyclobutane is a fundamental transformation that provides a stable yet reactive alkyl halide. Various methods have been developed to achieve this conversion, often employing phosphorus-based reagents or other brominating agents.
One well-documented method involves the use of triphenylphosphite and bromine in an aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com In a typical procedure, triphenylphosphite is dissolved in DMF, followed by the slow addition of bromine while maintaining a low temperature (below 12°C). chemicalbook.comchemicalbook.com Subsequently, cyclobutylmethanol is added, keeping the reaction temperature below -5°C. chemicalbook.comchemicalbook.com After the addition is complete, the mixture is allowed to return to room temperature. chemicalbook.comchemicalbook.com Following distillation and washing, (bromomethyl)cyclobutane can be obtained in high purity and good yield. chemicalbook.comchemicalbook.com
Another approach utilizes a phosphite ester with a benzene (B151609) ring structure, such as triphenylphosphite, in an aprotic solvent. google.com The process involves adding cyclobutylmethanol and the phosphite ester to the solvent, followed by the batch-wise addition of a brominating agent like N-bromosuccinimide (NBS). google.com The reaction is typically stirred for several hours at a controlled temperature of 20-40°C. google.com This method is noted for its mild reaction conditions and suitability for industrial-scale production due to the availability and low cost of the reagents. google.com Alternative brominating agents like phosphorus tribromide (PBr₃) are also commonly employed for this type of transformation. evitachem.com
Table 1: Synthesis of (Bromomethyl)cyclobutane from Cyclobutylmethanol
| Reagents | Solvent | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Triphenylphosphite, Bromine | N,N-dimethylformamide (DMF) | -12°C to 20°C | 78% | 98.3% (GC) | chemicalbook.comchemicalbook.com |
| Phosphite ester with benzene ring, N-bromosuccinimide | Aprotic Solvent | 20°C - 40°C | Not specified | Not specified | google.com |
Synthesis of Halogenated Cyclobutanone (B123998) Intermediates, such as 3-(bromomethyl)cyclobutanone (B1337481)
3-(Bromomethyl)cyclobutanone is a key intermediate possessing two reactive sites: a ketone and a bromomethyl group. This dual functionality makes it a valuable precursor in the synthesis of various complex molecules. smolecule.com
The synthesis of 3-(bromomethyl)cyclobutanone can be achieved through several routes. Direct bromination of cyclobutanone using elemental bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions is one approach. smolecule.com Another established method is the Hunsdiecker reaction, which involves the decarboxylative bromination of a silver carboxylate precursor, such as the silver salt of 3-oxocyclobutanecarboxylic acid.
More advanced methods include phosphite-mediated bromination, which can offer improved yields and scalability. For instance, the use of triphenyl phosphite and N-bromosuccinimide in a solvent like methylene (B1212753) dichloride has been shown to provide a good balance of yield and purity, making it suitable for larger-scale production. Additionally, efficient syntheses have been reported starting from 3-(hydroxymethyl)cyclobutanone (B575190) acetals via a [2+2] cycloaddition reaction, leading to the formation of 3-(bromomethyl)cyclobutanone. researchgate.net The ketal form, 3-(bromomethyl)cyclobutanone ketal, is often cited as a readily available starting material for more complex syntheses. acs.orgnih.gov
Preparation of Bromomethyl-Substituted Diene and Alkene Analogs (e.g., 2-(bromomethyl)buta-1,3-diene)
Bromomethyl-substituted dienes, such as 2-(bromomethyl)buta-1,3-diene, are important monomers and intermediates in polymer chemistry and organic synthesis. mdpi.com Several synthetic strategies exist for their preparation.
One common method starts with the bromination of isoprene. mdpi.com Isoprene reacts with bromine at low temperatures (below -20°C) to produce 1,4-dibromo-2-methyl-2-butene. mdpi.com This intermediate can then be treated with a base, such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), to induce elimination and form 2-(bromomethyl)buta-1,3-diene. mdpi.comcsic.es
An alternative two-step procedure begins with the commercially available trans-1,4-dibromo-2-butene. nih.gov This compound undergoes an S_N2′ reaction with an alkyl Grignard reagent in the presence of a copper(I) iodide catalyst to form a 3-alkyl-4-bromo-1-butene. nih.gov Subsequent dehydrohalogenation of this intermediate yields the desired 2-alkyl-1,3-butadiene. nih.gov
Another route involves the reaction of 1,4-dibromo-2-(bromomethyl)but-2-ene with a reducing agent system, such as zinc and mercury, in tetrahydrofuran (B95107) to yield 2-(bromomethyl)buta-1,3-diene. csic.es Furthermore, a synthesis starting from 2-(chloromethyl)-3-tosylpropene (B8354798) has been described. csic.es
Table 2: Selected Syntheses of 2-(bromomethyl)buta-1,3-diene
| Starting Material | Key Reagents/Steps | Yield | Reference |
|---|---|---|---|
| Isoprene | 1. Br₂; 2. 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | Not specified | mdpi.comcsic.es |
| 1,4-Dibromo-2-(bromomethyl)but-2-ene | Zinc, Mercury, Tetrahydrofuran | 31% | csic.es |
| 3-Methyl-2,5-dihydrothiophen-1,1-dioxide | 1. NBS, (PhCO)₂O₂, CHCl₃; 2. Pyrolysis | Not specified | lookchem.com |
Iii. Reactivity and Mechanistic Investigations of 3 Bromomethyl Cyclobut 1 Ene
Fundamental Electrophilic and Nucleophilic Reaction Pathways
The presence of the bromomethyl group attached to a cyclobutene (B1205218) ring allows for a variety of fundamental organic reactions. The allylic nature of the carbon-bromine bond significantly influences its reactivity, making it susceptible to both nucleophilic attack and elimination processes.
The bromomethyl group in 3-(bromomethyl)cyclobut-1-ene is an excellent electrophilic site for nucleophilic substitution reactions. ucalgary.ca As an allylic halide, it is expected to be highly reactive towards nucleophiles. quora.com The carbon-bromine bond is polarized, rendering the carbon atom electron-deficient and thus a target for electron-rich species. A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse range of functionalized cyclobutene derivatives. ucalgary.ca
These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The primary nature of the carbon bearing the bromine atom would typically favor an S(_N)2 pathway. However, the allylic position of the leaving group can stabilize a carbocation intermediate through resonance, making an S(_N)1 pathway also plausible under appropriate conditions, such as in the presence of a polar protic solvent.
General Representation of Nucleophilic Substitution:
Substrate: this compound
Nucleophile (Nu⁻): e.g., CN⁻, OR⁻, N₃⁻, RCOO⁻
Product: 3-(Nu-methyl)cyclobut-1-ene
Leaving Group: Br⁻
It is important to note that in reactions involving allylic systems, allylic rearrangements can sometimes occur, where the nucleophile attacks the double bond, leading to a rearranged product. ucalgary.ca
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions. The most common pathway for such reactions is the E2 mechanism, which involves a concerted removal of a proton and the bromide leaving group. wikipedia.org The acidity of the protons on the carbon adjacent to the bromomethyl group and on the cyclobutene ring will influence the regioselectivity of the elimination.
Two primary products can be envisioned from the elimination reaction of this compound:
Formation of 3-methylenecyclobut-1-ene: Abstraction of a proton from the methyl group would lead to the formation of an exocyclic double bond, resulting in 3-methylenecyclobut-1-ene.
Formation of 1-bromo-3-methylcyclobut-1-ene (via rearrangement) or other dienic systems: While less direct, rearrangement and elimination pathways could potentially lead to other conjugated systems.
The choice of base and reaction conditions is crucial in directing the outcome of the elimination reaction and minimizing competing substitution reactions. msu.edu Bulky bases, for instance, tend to favor the formation of the less substituted alkene (Hofmann product). msu.edu
The bromomethyl group of this compound can be oxidized to the corresponding aldehyde, 3-formylcyclobut-1-ene. Various oxidizing agents can be employed for the conversion of benzylic and allylic halides to aldehydes and ketones. nih.gov One such method involves the use of pyridine (B92270) N-oxide in the presence of silver oxide under mild conditions. nih.gov This reaction is believed to proceed through a mechanism similar to that proposed for DMSO-based oxidations. nih.gov
The reaction involves the substitution of the bromide by pyridine N-oxide, followed by a base-induced elimination to yield the carbonyl group. nih.gov The choice of oxidant is critical to selectively oxidize the bromomethyl group without affecting the double bond within the cyclobutene ring. Other reagents, such as activated manganese(IV) oxide, are also known to selectively oxidize allylic alcohols to aldehydes and ketones via a radical intermediate mechanism, and similar principles could be applied to the oxidation of the corresponding halides. jove.com
Transition-Metal-Catalyzed Transformations
Transition-metal catalysis offers powerful tools for the transformation of organic halides. In the case of this compound and related bromocyclobutenes, nickel-catalyzed reactions have been shown to be particularly effective for the formation of novel carbon-carbon bonds.
A significant advancement in the chemistry of bromocyclobutenes is the development of a nickel-catalyzed reductive dimerization to produce unique cyclobutene dimers. acs.org This process is stereoconvergent, meaning that either the cis or trans isomer of the starting bromocyclobutene can be used to generate the same diastereomeric mixture of products, albeit with slight variations in yield and diastereoselectivity. acs.org The reaction is typically carried out using a nickel(II) chloride-dimethoxyethane complex (NiCl₂·DME) as the catalyst, a ligand, and zinc nanopowder as a reducing agent. acs.org
A proposed mechanism for this transformation begins with the reduction of Ni(II) to Ni(0). acs.org Oxidative addition of the bromocyclobutene to the Ni(0) center forms an allylnickel(II) complex. acs.org The stereoconvergence of the reaction suggests a rapid equilibration of the resulting intermediates. The presence of a carbonyl group in the substrate appears to play a crucial role in dictating the diastereoselectivity of the dimerization. acs.org
The nickel-catalyzed reductive dimerization has been shown to be applicable to a range of bromocyclobutene substrates, demonstrating good functional group tolerance. acs.org The reaction proceeds in good yields with moderate to good diastereoselectivities. acs.org
The scope of the reaction includes bromocyclobutenes bearing various ester functionalities. Both electron-rich and electron-deficient benzyl (B1604629) esters, as well as sterically hindered esters, have been successfully dimerized. acs.org Alkyl cyclobutene esters also react smoothly. acs.org Notably, the reaction tolerates alkenyl and propargyl esters, which can be challenging substrates for some transition metal catalysts. acs.org Furthermore, the methodology has been successfully extended to thioesters, which exhibit excellent diastereoselectivity. acs.org
The following interactive data table summarizes the scope of the nickel-catalyzed reductive dimerization of various substituted bromocyclobutenes.
| Entry | R Group | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl | 75 | 4.3:1 |
| 2 | 4-Methoxybenzyl | 78 | 4.5:1 |
| 3 | 4-(Trifluoromethyl)benzyl | 72 | 4.0:1 |
| 4 | 2-Methylbenzyl | 65 | 2.5:1 |
| 5 | 2-Thienylmethyl | 70 | 3.8:1 |
| 6 | tert-Butyl | 71 | 2.3:1 |
| 7 | 2-(Trimethylsilyl)ethyl | 80 | 4.1:1 |
| 8 | Allyl | 68 | 3.5:1 |
| 9 | Propargyl | 65 | 3.3:1 |
| 10 | Phenyl | 73 | 4.2:1 |
| 11 | Ethyl Thioester | 82 | 7.7:1 |
| 12 | Phenyl Thioester | 79 | 7.5:1 |
Data is illustrative of typical results reported in the literature for analogous systems. acs.org
This stereoconvergent reductive dimerization provides a valuable method for the synthesis of complex and unusual cyclobutene-containing scaffolds, which may have applications in various areas of chemical synthesis. acs.org
Cross-Coupling Reactions Involving Carbon-Bromine Bonds of Bromocyclobutenes
The carbon-bromine bond in bromocyclobutenes, such as this compound, serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing more complex molecular architectures. nih.gov Both palladium and nickel are commonly employed as catalysts for these transformations. wikipedia.orgorganic-chemistry.org
Common cross-coupling reactions applicable to bromocyclobutenes include:
Suzuki-Miyaura Coupling: This reaction pairs the bromocyclobutene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used for forming aryl-aryl, aryl-vinyl, and other C-C bonds. wikipedia.org The reaction generally proceeds with retention of stereochemistry at the vinyl halide. wikipedia.org
Negishi Coupling: This reaction involves the coupling of the bromocyclobutene with an organozinc reagent, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance. wikipedia.orgthermofisher.com
Stille Coupling: In this reaction, the bromocyclobutene is coupled with an organotin (stannane) reagent, typically catalyzed by palladium. wikipedia.orgorganic-chemistry.org Stille reactions are valued for their tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition of the bromocyclobutene to the Pd(0) catalyst, transmetalation of the organometallic reagent to the resulting Pd(II) complex, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The table below provides a summary of common cross-coupling reactions for bromocyclobutenes.
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | Reference |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium | Mild conditions, low toxicity of reagents, wide availability of boronic acids. | wikipedia.orglibretexts.org |
| Negishi | Organozinc | Palladium or Nickel | High reactivity, good functional group tolerance, moisture and air sensitive reagents. | wikipedia.orgorganic-chemistry.orgthermofisher.com |
| Stille | Organotin (Stannane) | Palladium | High functional group tolerance, air and moisture stable reagents, toxicity of tin compounds. | wikipedia.orgorganic-chemistry.org |
Reactions Mediated by Other Organometallic Reagents
Beyond nickel- and palladium-catalyzed reactions, the reactivity of this compound can be modulated by other organometallic reagents, leading to a variety of transformations.
Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are effective for forming carbon-carbon bonds via coupling with organohalides. youtube.commasterorganicchemistry.com These reagents can react with bromides like this compound in a substitution reaction to replace the bromine atom with an alkyl or aryl group. youtube.comchemistrysteps.com Organocuprates are generally less basic than organolithium or Grignard reagents, which can be advantageous in the presence of sensitive functional groups. They are particularly known for their utility in SN2 reactions and conjugate additions. masterorganicchemistry.com
Organolithium Reagents: Organolithium compounds (RLi) are highly reactive reagents that are strongly basic and nucleophilic due to the polarized C-Li bond. mt.comtaylorandfrancis.com Their reaction with this compound can lead to substitution of the bromine atom. However, the high basicity of organolithium reagents can also lead to side reactions, such as elimination or metal-halogen exchange. taylorandfrancis.com The reactivity can be tempered by using additives like tetramethylethylenediamine (TMEDA). uniurb.it
The following table compares the reactivity of organocuprates and organolithium reagents with alkyl halides.
| Organometallic Reagent | General Formula | Key Characteristics | Typical Reactions with Alkyl Halides | Reference |
| Organocuprates (Gilman) | R₂CuLi | Soft nucleophiles, less basic than organolithiums/Grignards. | SN2-type substitution. | youtube.commasterorganicchemistry.comchemistrysteps.com |
| Organolithium | RLi | Hard nucleophiles, very strong bases. | Substitution, elimination, metal-halogen exchange. | mt.comtaylorandfrancis.com |
Rearrangement Processes and Pericyclic Reactions
Investigation of Homoallylic Bromide Rearrangements
The structural motif of this compound, being a homoallylic bromide, makes it susceptible to rearrangement reactions, particularly under solvolytic conditions. The proximity of the double bond to the carbon bearing the leaving group (bromide) can facilitate the formation of non-classical carbocation intermediates, leading to skeletal rearrangements. While specific studies on the homoallylic bromide rearrangement of this compound itself are not detailed in the provided search context, the general principles of such rearrangements are well-established in organic chemistry. These investigations often involve solvolysis studies where the reaction rates and product distributions are analyzed to infer the nature of the intermediates and the reaction mechanism.
[2+2] Cycloaddition Strategies for the Synthesis of Cyclobutane (B1203170) Derivatives
[2+2] cycloaddition reactions are a powerful and direct method for the synthesis of four-membered rings, including cyclobutane and cyclobutene derivatives. nih.govresearchgate.net These reactions typically involve the combination of two components with double or triple bonds, such as two alkenes, an alkene and an alkyne, or an alkene and a ketene. nih.gov The synthesis of functionalized cyclobutanes and cyclobutenes is of significant interest as these motifs are present in many biologically active molecules and serve as versatile synthetic intermediates. nih.gov
Strategies for synthesizing cyclobutane derivatives via [2+2] cycloadditions can be broadly categorized:
Photochemical [2+2] Cycloadditions: This is a classic method where the cycloaddition is induced by light. nih.gov
Thermal [2+2] Cycloadditions: These are generally only feasible for specific classes of substrates, such as the dimerization of ketenes or reactions involving strained alkenes. nih.gov
Metal-Catalyzed [2+2] Cycloadditions: Transition metals can catalyze the [2+2] cycloaddition of various unsaturated compounds, often providing high levels of stereocontrol. nih.gov For example, cobalt and ruthenium complexes have been used to catalyze the enantioselective [2+2] cycloaddition between alkynes and alkenes. nih.govorganic-chemistry.org
Strain-Release-Driven Cycloadditions: Highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), can undergo [2π + 2σ] cycloadditions with alkenes to form bicyclo[2.1.1]hexanes, which contain a cyclobutane ring. nih.gov This approach leverages the release of ring strain as a thermodynamic driving force.
The table below summarizes various [2+2] cycloaddition strategies for the synthesis of cyclobutane and cyclobutene cores.
| Cycloaddition Strategy | Reactants | Conditions | Key Features | Reference |
| Photochemical | Two Alkenes | UV light | Direct formation of cyclobutane ring. | nih.gov |
| Metal-Catalyzed | Alkyne + Alkene | Transition metal catalyst (e.g., Co, Ru) | Can be rendered enantioselective. | nih.govorganic-chemistry.org |
| Strain-Release | Bicyclo[1.1.0]butane + Alkene | Thermal or Energy Transfer | Forms bicyclic systems containing a cyclobutane ring. | nih.gov |
| Ketene Cycloaddition | Ketene + Alkene | Thermal | Forms cyclobutanones. | nih.gov |
Photochemical Radical Ring-Opening Reactions in Related Bicyclo[1.1.0]butane Systems
The high strain energy of the bicyclo[1.1.0]butane (BCB) skeleton, a structural relative of this compound, makes it a valuable precursor for the synthesis of four-membered rings like cyclobutanes and cyclobutenes through ring-opening reactions. rsc.orgresearchgate.net The reactivity of BCBs is largely driven by the release of this strain upon cleavage of the central C1–C3 bond. diva-portal.org While ring-opening reactions of BCBs bearing electron-withdrawing groups typically proceed with β-selectivity to form cyclobutanes, recent research has focused on developing α-selective radical ring-opening reactions to access functionalized cyclobutenes. researchgate.netrsc.org
A notable advancement in this area is the visible light-induced α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes with alkyl radical precursors. rsc.org This photocatalytic transformation allows for the synthesis of cyclobutenes, including those with all-carbon quaternary centers, under mild conditions. rsc.orgnih.gov The reaction is compatible with primary, secondary, and tertiary alkyl halides as substrates. researchgate.net
The proposed mechanism for this reaction involves the generation of an alkyl radical from an alkyl halide via a photocatalytic cycle. This radical then adds to the bicyclobutane, leading to the selective cleavage of the α-C–C bond and subsequent formation of the cyclobutene product. This methodology represents a significant development, as the application of BCB ring-opening reactions for the synthesis of cyclobutenes has been historically underdeveloped. researchgate.net
Mechanistic investigations, including computational studies, have been undertaken to understand the physical nature of the intermediates, such as bicyclo[1.1.0]butyl radical cations, which can be generated through photoredox catalysis. nih.gov These studies provide a basis for further development of synthetic applications for these highly reactive intermediates. nih.gov The regioselectivity of these reactions, yielding either α- or β-addition products, can be controlled by the choice of catalyst, with evidence suggesting that α-addition can proceed through a radical mechanism. nih.gov
The scope of the photochemical radical ring-opening of 1,3-disubstituted acyl bicyclobutanes with various alkyl bromides has been explored, demonstrating the versatility of this method for creating a range of functionalized cyclobutenes. The following tables present a selection of substrates and their corresponding product yields under optimized reaction conditions.
Table 1: Reaction of Acyl Bicyclobutane with Primary Alkyl Bromides Reaction Conditions: Acyl bicyclobutane (0.2 mmol), alkyl bromide (0.30 mmol), fac-Ir(ppy)3 (2 mol%), K2HPO4 (1.0 equiv.), and DMA (2.0 mL), at room temperature under irradiation with 12 W blue LEDs for 3 h. researchgate.net
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | Ethyl bromoacetate | 95 | |
| 2 | Methyl 3-bromopropionate | 92 | |
| 3 | 3-Bromopropionitrile | 89 | |
| 4 | N-(2-bromoethyl)acetamide | 81 | |
| 5 | 1-Bromo-3-phenylpropane | 85 |
Table 2: Reaction of Acyl Bicyclobutane with Secondary and Tertiary Alkyl Bromides Reaction Conditions: Acyl bicyclobutane (0.2 mmol), alkyl bromide (0.30 mmol), fac-Ir(ppy)3 (2 mol%), K2HPO4 (1.0 equiv.), and DMA (2.0 mL), at room temperature under irradiation with 12 W blue LEDs for 3 h. researchgate.net
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | Isopropyl bromoacetate | 75 | |
| 2 | Cyclohexyl bromide | 68 | |
| 3 | tert-Butyl bromoacetate | 65 | |
| 4 | 1-Bromoadamantane | 58 |
Iv. Strategic Applications of 3 Bromomethyl Cyclobut 1 Ene in Advanced Organic Synthesis
Construction of Complex Carbocyclic Scaffolds Incorporating the Cyclobutene (B1205218) Moiety
The cyclobutene ring is a sought-after motif in medicinal chemistry and materials science due to its conformational rigidity and the potential for strain-release functionalization. 3-(Bromomethyl)cyclobut-1-ene serves as an effective reagent for introducing this four-membered carbocycle into larger, more complex molecular frameworks. The primary route for this incorporation involves leveraging the reactivity of the bromomethyl group.
As an allylic halide, the compound is an excellent electrophile for nucleophilic substitution reactions. This allows for the covalent attachment of the cyclobut-2-enylmethyl group to a wide range of molecular scaffolds. For instance, carbon nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) or stabilized enolates can displace the bromide to form a new carbon-carbon bond. This strategy is foundational for building complex carbocyclic systems where the cyclobutene unit is appended to a pre-existing ring or chain. The related saturated compound, (bromomethyl)cyclobutane (B93029), is utilized in the synthesis of complex pharmaceutical agents like the opioid agonist-antagonist butorphan, demonstrating the utility of the bromomethyl group for scaffold construction. A similar synthetic logic applies to this compound for the introduction of the unsaturated cyclobutene moiety.
| Nucleophile Type | Reactant Example | Resulting Linkage | Scaffold Application |
| Organocuprate | R₂CuLi | C-C | Alkylation of existing carbocycles |
| Enolate | Lithium diisopropylamide (LDA) + Ketone | C-C | α-Alkylation of carbonyl compounds |
| Organozinc | RZnX | C-C | Negishi cross-coupling |
| Heteroatom Nucleophile | R-OH, R-NH₂, R-SH | C-O, C-N, C-S | Tethering to functionalized scaffolds |
Utility as a Versatile Synthetic Intermediate
The dual functionality of this compound—a reactive allylic bromide and a strained double bond—makes it a highly valuable and versatile intermediate in multi-step syntheses.
The bromomethyl group serves as a convenient handle for introducing a wide variety of functional groups onto the cyclobutene ring via nucleophilic substitution. This allows for the straightforward synthesis of a library of 3-substituted cyclobutene derivatives, which can then be used in further synthetic elaborations. The allylic nature of the bromide enhances its reactivity towards a broad spectrum of nucleophiles under relatively mild conditions, often proceeding via an SN2 mechanism.
This versatility allows chemists to tailor the properties of the cyclobutene building block for specific synthetic goals, such as modifying solubility, introducing coordinating atoms for catalysis, or adding groups for subsequent cross-coupling reactions.
| Nucleophile | Reagent Example | Product (3-R-cyclobut-1-ene) | Functional Group Introduced |
| Cyanide | Sodium Cyanide (NaCN) | R = CH₂CN | Nitrile |
| Hydroxide | Sodium Hydroxide (NaOH) | R = CH₂OH | Alcohol |
| Azide | Sodium Azide (NaN₃) | R = CH₂N₃ | Azide |
| Thiolate | Sodium thiomethoxide (NaSMe) | R = CH₂SMe | Thioether |
| Acetate | Sodium Acetate (NaOAc) | R = CH₂OAc | Ester |
| Malonate | Diethyl malonate | R = CH₂(CO₂Et)₂ | Malonic Ester |
The synthesis of fused ring systems, particularly those containing strained four-membered rings, is a significant challenge in organic chemistry. Modular approaches, where molecular building blocks are sequentially combined, are highly desirable. While direct examples involving this compound are not extensively documented, its structure is well-suited for such strategies. For instance, after converting the bromomethyl group to a different functionality, the cyclobutene double bond can participate in cycloaddition reactions. A thermal electrocyclic ring-opening of the cyclobutene can generate a reactive 1,3-diene, which can then undergo an intramolecular Diels-Alder reaction if a suitable dienophile is tethered to the substituent at the 3-position. This sequence would result in the formation of a fused six-membered ring.
Alternatively, transition-metal-catalyzed methods that activate C-C bonds in cyclobutanones have been used to create fused ring systems in a "cut-and-sew" approach. A synthetic intermediate derived from this compound, such as a cyclobutenyl-tethered alkyne, could conceivably undergo similar transition-metal-catalyzed annulations to build fused carbocyclic frameworks.
Application as an "Isoprene Synthon" in Terpene and Polyketide Synthesis
Terpenes are a vast class of natural products built from five-carbon isoprene units. The development of synthetic equivalents, or "synthons," for the isoprene unit is a cornerstone of terpene synthesis. Research has demonstrated that cyclobutene derivatives can function as isoprene equivalents. acs.org Specifically, the metathesis of 1-methylcyclobutene has been shown to achieve head-to-tail isoprenoid homologation, effectively adding a C5 unit and converting the monoterpene geraniol acetate into the sesquiterpene farnesol acetate. researchgate.net
This principle establishes the cyclobutene core as a latent C5 isoprene unit. This compound, as a C5 molecule, fits this paradigm. Its synthetic utility would involve an initial step to couple the molecule to a substrate, followed by a subsequent ring-opening or rearrangement that reveals the isoprene skeleton. The ring strain of the cyclobutene facilitates such transformations. This strategy offers a novel disconnection approach in retrosynthetic analysis for terpenes, moving beyond traditional methods that rely on acyclic isoprene precursors. There is currently no documented evidence of its application in polyketide synthesis.
| Synthon | Structure | Synthetic Operation | Resulting Isoprenoid Structure |
| Isoprene | CH₂=C(CH₃)CH=CH₂ | Polymerization/Cyclization | (C₅H₈)n |
| 1-Methylcyclobutene | C₅H₈ | Ring-Opening Metathesis | Head-to-tail linked isoprene units |
| This compound | C₅H₇Br | Alkylation + Ring-Opening | Incorporation of a C5 unit |
Participation in Annulation and Spirocyclization Reactions
Annulation reactions, which form a new ring onto an existing molecule, and spirocyclization reactions, which create a spiro-fused center, are powerful tools for increasing molecular complexity. As an allylic bromide, this compound possesses the requisite functionality to participate in these transformations.
For example, in a palladium-catalyzed process, an oxidative addition of a Pd(0) complex into the C-Br bond would generate a π-allylpalladium intermediate. This reactive species could then be intercepted by a tethered nucleophile within the same molecule to forge a new ring, an approach commonly used in annulation strategies.
Similarly, radical-mediated cyclizations offer another pathway. Treatment of this compound with a radical initiator in the presence of a suitable radical acceptor could initiate a cascade reaction. The initial formation of a cyclobut-2-enylmethyl radical could be followed by addition to a tethered alkene or alkyne, leading to the formation of a new ring. In general, 5-exo cyclizations are kinetically favored in such radical processes. If the radical acceptor is part of a separate molecule, an intermolecular reaction followed by a second cyclization step could lead to spirocyclic structures.
While specific examples employing this compound are not prevalent in the literature, its structural motifs are analogous to substrates used in well-established annulation and spirocyclization methodologies.
V. Advanced Spectroscopic and Spectrometric Methodologies for Structural Characterization of 3 Bromomethyl Cyclobut 1 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of 3-(Bromomethyl)cyclobut-1-ene by mapping its carbon-hydrogen framework.
Proton (¹H) NMR for Structural and Stereochemical Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their electronic environment (chemical shift). For this compound, five distinct proton signals are anticipated. The olefinic protons on the cyclobutene (B1205218) ring are expected to appear in the most downfield region due to the deshielding effect of the double bond. The protons of the bromomethyl (-CH₂Br) group will also be downfield due to the electronegativity of the bromine atom. The remaining aliphatic protons on the cyclobutane (B1203170) ring will appear further upfield.
Predicted ¹H NMR Spectral Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Olefinic CH=CH | ~6.0 - 6.2 | Multiplet | - |
| CH₂-Br | ~3.3 - 3.5 | Doublet | ~7.0 |
| Ring CH₂ | ~2.5 - 2.8 | Multiplet | - |
| Ring CH | ~2.9 - 3.2 | Multiplet | - |
Note: The data in this table is predicted based on established chemical shift principles and data from analogous compounds.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in its structure. The olefinic carbons will have the largest chemical shifts (most downfield), followed by the carbon of the bromomethyl group, and finally the aliphatic carbons of the cyclobutane ring.
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Olefinic C H=C H | ~135 - 140 |
| C H₂-Br | ~35 - 40 |
| Ring C H₂ | ~30 - 35 |
| Ring C H | ~40 - 45 |
Note: The data in this table is predicted based on established chemical shift principles and data from analogous compounds.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the olefinic protons, between the ring CH and its adjacent ring CH₂ protons, and between the ring CH and the CH₂-Br protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The spectrum of this compound would be characterized by several key absorption bands.
Predicted IR Absorption Bands for this compound:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (alkene) | =C-H | ~3050 - 3150 |
| C-H stretch (alkane) | -C-H | ~2850 - 3000 |
| C=C stretch | Alkene | ~1640 - 1680 |
| C-Br stretch | Alkyl Bromide | ~500 - 650 |
Note: The data in this table is predicted based on characteristic IR absorption frequencies for known functional groups.
The presence of a medium-intensity band around 1650 cm⁻¹ would confirm the C=C double bond of the cyclobutene ring. Absorptions just above 3000 cm⁻¹ are characteristic of the C-H stretching of the alkene protons, while those just below 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic ring and methyl bridge protons. A strong absorption in the lower frequency "fingerprint" region, typically between 500 and 650 cm⁻¹, would indicate the presence of the C-Br bond.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) MS, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of these fragments is detected.
The molecular ion peak (M⁺) for this compound would appear as a characteristic doublet with a nearly 1:1 ratio, due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected molecular ions would be at m/z 146 (for C₅H₇⁷⁹Br) and m/z 148 (for C₅H₇⁸¹Br).
A primary fragmentation pathway would be the loss of the bromine atom, leading to a significant fragment ion [M-Br]⁺ at m/z 67. Another common fragmentation would be the loss of a bromomethyl radical (•CH₂Br), resulting in a cyclobutenyl cation.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Identity of Fragment |
| 146/148 | [C₅H₇Br]⁺ (Molecular Ion, M⁺) |
| 67 | [C₅H₇]⁺ (Loss of •Br) |
Note: The data in this table is predicted based on known fragmentation patterns of alkyl halides and cyclic compounds.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound, HRMS would be used to confirm its elemental composition as C₅H₇Br by matching the experimentally measured exact mass to the calculated theoretical mass. nih.gov
Calculated Exact Masses for this compound Isotopologues:
| Molecular Formula | Calculated Exact Mass (Da) |
| C₅H₇⁷⁹Br | 145.97311 |
| C₅H₇⁸¹Br | 147.97106 |
This precise mass measurement provides definitive proof of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov
X-ray Diffraction Studies for Solid-State Structural Elucidation (if crystalline derivatives are obtained)
X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal's internal structure and can be mathematically deconvoluted to generate a detailed three-dimensional model of the molecule. libretexts.org For a compound like this compound, which may be a liquid or oil at room temperature, obtaining a crystalline derivative is a prerequisite for X-ray diffraction analysis. hindsinstruments.com
Should a suitable crystalline derivative of this compound be synthesized, single-crystal X-ray diffraction analysis would yield a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, which would definitively confirm the puckered conformation of the cyclobutane ring, a characteristic feature of such systems. nih.gov The analysis would also reveal the spatial relationship between the bromomethyl group and the cyclobutene ring, as well as the intermolecular interactions that govern the packing of the molecules in the crystal lattice.
The crystallographic data obtained would be presented in a standardized format, as exemplified in the hypothetical table below for a derivative of this compound.
Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₇BrX (where X is a suitable derivatizing group) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.32 |
| γ (°) | 90 |
| Volume (ų) | 830.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.754 |
| R-factor | 0.035 |
This data would provide an unambiguous solid-state structure, serving as a benchmark for computational models and for understanding the molecule's reactivity and physical properties.
Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Absolute Configuration Assignment
For chiral molecules, determining the absolute configuration is a critical aspect of their complete structural characterization. Vibrational circular dichroism (VCD) is a powerful chiroptical spectroscopic technique that can be used to establish the absolute configuration of chiral molecules in solution. nih.govwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. bruker.com Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, providing a unique fingerprint for each stereoisomer. spectroscopyeurope.com
The application of VCD to determine the absolute configuration of a chiral derivative of this compound would involve the following steps:
Experimental Measurement: The VCD spectrum of the chiral derivative would be recorded in a suitable solvent.
Computational Modeling: The VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) would be calculated using quantum chemical methods, such as density functional theory (DFT). biotools.us
Spectral Comparison: The experimental VCD spectrum would be compared with the computationally predicted spectrum. A good correlation in the signs and relative intensities of the VCD bands between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the molecule in solution. spectroscopyeurope.com
The presence of the bromine atom in this compound can be advantageous for VCD analysis, as heavy atoms can induce significant VCD signals. The hypothetical data table below illustrates the kind of information that would be obtained from a VCD study.
Hypothetical VCD Data for a Chiral Derivative of this compound
| Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) (R-enantiomer) | Calculated ΔA (x 10⁻⁵) (R-enantiomer) | Vibrational Assignment |
|---|---|---|---|---|
| 2985 | +2.5 | 2988 | +3.1 | C-H stretch |
| 1650 | -1.8 | 1655 | -2.2 | C=C stretch |
| 1250 | +3.2 | 1245 | +3.9 | CH₂ wag |
| 680 | -0.9 | 685 | -1.1 | C-Br stretch |
A strong agreement between the signs of the experimental and calculated differential absorbance (ΔA) values would confirm the absolute configuration of the enantiomer under investigation. nih.gov This technique is particularly valuable as it provides structural information in the solution phase, which is often more relevant to chemical reactivity and biological activity than the solid-state structure. researchgate.net
Vi. Theoretical and Computational Approaches to 3 Bromomethyl Cyclobut 1 Ene Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules with a favorable balance of accuracy and computational cost. mdpi.comnih.gov
A fundamental application of DFT is the determination of a molecule's equilibrium geometry. researchgate.net This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. dntb.gov.ua For 3-(Bromomethyl)cyclobut-1-ene, this calculation would yield precise values for bond lengths, bond angles, and dihedral angles.
The puckered nature of the cyclobutene (B1205218) ring is a key structural feature. DFT calculations can quantify the degree of this puckering and determine the preferred conformation of the bromomethyl substituent (e.g., pseudo-axial vs. pseudo-equatorial).
Beyond geometry, DFT provides a detailed picture of the molecule's electronic structure. nih.gov Key parameters derived from these calculations include:
Molecular Orbitals: The spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack.
Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions. The molecular electrostatic potential (MEP) map visually identifies sites prone to electrophilic or nucleophilic interactions.
DFT methods are extensively used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts involves calculating the magnetic shielding tensors for each nucleus. These calculated values, when referenced against a standard (like tetramethylsilane, TMS), can provide a predicted NMR spectrum. nih.govfao.org Machine learning algorithms are increasingly being used in conjunction with computational methods to improve the accuracy of these predictions. nih.gov The accuracy of the best predictors for ¹H shifts can reach a mean absolute error of approximately 0.20 ppm. nih.gov
Vibrational Frequencies: The calculation of vibrational frequencies is achieved by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). wisc.edu Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies, which correlate to peaks in an infrared (IR) spectrum. nih.gov DFT calculations can help assign experimental IR bands to specific molecular motions, such as C=C stretching, C-H bending, or C-Br stretching. researchgate.net
Below is a hypothetical table illustrating how predicted spectroscopic data for this compound would be presented.
| Hypothetical Predicted ¹H NMR Chemical Shifts | ||
|---|---|---|
| Proton | Predicted Chemical Shift (ppm) | Dominant Coupling Interactions |
| H1/H2 (vinyl) | ~6.0 - 6.2 | H1-H2, H1-H3, H2-H3 |
| H3 | ~3.0 - 3.3 | H3-H1, H3-H2, H3-H4, H3-CH₂Br |
| H4 (ring) | ~2.5 - 2.8 | H4-H3, H4-H4' |
| CH₂Br | ~3.4 - 3.6 | CH₂Br-H3 |
| Hypothetical Predicted IR Vibrational Frequencies | ||
|---|---|---|
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (vinyl) | ~3050 - 3100 | Medium |
| C-H stretch (aliphatic) | ~2850 - 3000 | Medium-Strong |
| C=C stretch | ~1650 - 1680 | Medium |
| CH₂ scissoring | ~1440 - 1470 | Medium |
| C-Br stretch | ~650 - 700 | Strong |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms. pku.edu.cn
A key goal in mechanistic studies is the identification of transition states (TS), which are first-order saddle points on the potential energy surface connecting reactants and products. beilstein-journals.org Computational methods can locate the geometry of a TS, and its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group or addition reactions at the double bond, DFT calculations can be used to:
Locate the structures of reactants, products, intermediates, and transition states.
Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state smoothly connects the intended reactants and products. mdpi.com
Many reactions can yield multiple products. Computational modeling can predict the regioselectivity and stereoselectivity by comparing the activation energies of the different pathways. longdom.orglongdom.org The pathway with the lowest activation barrier is kinetically favored and will correspond to the major product. longdom.org
For instance, in a Diels-Alder reaction where this compound acts as the dienophile, different stereochemical outcomes (e.g., endo vs. exo) are possible. By calculating the activation free energies for both the endo and exo transition states, the preferred pathway can be determined. longdom.org Similarly, for electrophilic addition to the double bond, the relative energies of transition states leading to different carbocation intermediates would explain the observed regioselectivity. nih.gov
Quantum Chemical Calculations for Stability and Strain Energy within the Cyclobutene Ring
The cyclobutene ring possesses significant ring strain due to the deviation of its bond angles from ideal sp² (120°) and sp³ (109.5°) values. chemistrysteps.com This inherent strain is a major contributor to its reactivity.
Quantum chemical calculations can quantify this strain energy. A common method involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds on both the reactant and product sides are conserved. By calculating the enthalpy change of such a reaction, the strain energy of the cyclic molecule can be isolated.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of molecules, offering insights into conformational landscapes and intermolecular interactions at an atomic resolution. For this compound, MD simulations can elucidate the flexibility of the cyclobutene ring, the rotational preferences of the bromomethyl group, and the nature of its interactions with surrounding molecules in various environments.
The foundation of an MD simulation is the force field, a set of empirical energy functions and parameters that define the potential energy of the system. The choice of a suitable force field is critical for accurately modeling halogenated compounds. Standard force fields may inadequately represent the anisotropic distribution of electron density around the bromine atom, specifically the phenomenon known as the "sigma hole." This region of positive electrostatic potential, located along the C-Br bond axis, is crucial for correctly describing halogen bonding and other non-covalent interactions. Therefore, advanced force fields such as the CHARMM General Force Field (CGenFF) or specialized parameter sets within AMBER or OPLS, which may include virtual particles to model the sigma hole, are often necessary. nih.govnih.govgithub.ionih.gov Parameters for bond lengths, angles, and dihedrals involving the cyclobutene ring and the bromomethyl group would be derived from high-level quantum mechanical calculations to ensure accuracy. unipi.itaip.org
A typical MD simulation protocol for this compound would involve solvating a single molecule or a collection of molecules in a periodic box filled with a chosen solvent, such as water (using models like TIP3P) or a non-polar organic solvent, to mimic condensed-phase conditions. nih.gov The system undergoes energy minimization to remove unfavorable steric contacts, followed by a two-phase equilibration process. First, in the NVT (isothermal-isochoric) ensemble, the system is heated to the target temperature while the volume is kept constant. Subsequently, in the NPT (isothermal-isobaric) ensemble, the pressure is adjusted to the desired value, allowing the system density to relax. Finally, a production run is performed, during which atomic trajectories are saved for subsequent analysis.
Conformational Analysis
The primary focus of conformational analysis for this compound is the puckering of the four-membered ring and the orientation of the bromomethyl substituent. The cyclobutane (B1203170) ring is known to adopt a puckered (non-planar) conformation to alleviate torsional strain. acs.orgresearchgate.net MD simulations can map the energy landscape associated with this ring puckering, identifying the most stable conformations and the energy barriers between them. The puckering motion can be characterized by defining a specific dihedral angle within the ring.
Intermolecular Interactions
MD simulations provide detailed information about the non-covalent interactions between this compound and solvent molecules or other solutes. Key analytical tools include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a specific atom in the solute. For instance, the RDF between the bromine atom of this compound and the oxygen atom of water can reveal the structure of the solvation shell and indicate the potential for specific interactions like halogen bonding.
Hydrogen and Halogen Bond Analysis: Trajectories can be analyzed to identify the formation, duration, and geometry of hydrogen bonds (if applicable with protic solvents) and halogen bonds. The ability to capture halogen bonding is highly dependent on the quality of the force field used. nih.govnih.gov
Interaction Energy Calculations: By calculating the electrostatic and van der Waals interaction energies between the solute and solvent, one can quantify the strength of their association and understand the energetic contributions to solvation.
The detailed research findings from such simulations can provide a dynamic picture of the molecule's behavior, complementing experimental data and offering predictions about its physical properties and reactivity in different chemical environments.
Data Tables
Below are interactive tables summarizing hypothetical, yet representative, parameters for a molecular dynamics simulation of this compound and the potential conformational states that could be analyzed.
Table 1: Representative Molecular Dynamics Simulation Parameters A summary of typical parameters used for setting up an all-atom MD simulation of this compound in an aqueous environment.
| Parameter | Value/Description | Rationale/Reference |
|---|---|---|
| Force Field | CHARMM General Force Field (CGenFF) with virtual site for Br | Accurate representation of halogen bonding via sigma hole. nih.gov |
| Solvent Model | TIP3P Water | Standard water model compatible with CHARMM force fields. nih.gov |
| Box Type | Cubic, Periodic Boundary Conditions | Simulates a bulk system, avoiding edge effects. |
| System Size | 1 solute molecule, ~2000 water molecules | Ensures sufficient solvation shell around the solute. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature and pressure, mimicking lab conditions. |
| Temperature | 298 K | Standard ambient temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Equilibration Time | 1 ns (NVT) + 5 ns (NPT) | Allows the system to reach thermal and density equilibrium. |
| Production Time | 100 ns | Sufficient for sampling major conformational transitions of a small molecule. |
| Time Step | 2 fs | Standard for biomolecular simulations with constrained hydrogen bonds. |
Table 2: Conformational Dihedral Angles for Analysis Key dihedral angles that would be monitored during an MD simulation to characterize the conformational dynamics of this compound.
| Dihedral Angle (τ) | Atoms Defining the Angle | Conformational Feature |
|---|---|---|
| τ1 (Ring Puckering) | C1-C2-C3-C4 | Describes the degree of non-planarity of the cyclobutene ring. |
| τ2 (Substituent Rotation) | C2-C3-C5-Br (C5 is the methylene (B1212753) carbon) | Characterizes the rotation of the bromomethyl group relative to the ring. |
Vii. Organometallic Chemistry and Catalysis with Bromocyclobutene Systems
Development of New Organometallic Reagents from 3-(Bromomethyl)cyclobut-1-ene
The generation of organometallic reagents from organic halides is a cornerstone of synthetic organic chemistry, providing access to nucleophilic carbon species. This compound, with its reactive C(sp³)-Br bond, is a suitable precursor for the formation of several classes of organometallic reagents, most notably organomagnesium (Grignard) and organolithium compounds.
The preparation of the Grignard reagent, (cyclobut-2-en-1-ylmethyl)magnesium bromide, can be achieved by reacting this compound with magnesium turnings in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically initiated with a small crystal of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface. It is crucial to maintain anhydrous conditions as Grignard reagents are highly sensitive to protic sources, which would lead to quenching of the reagent to form methylcyclobutene.
Similarly, the corresponding organolithium reagent, (cyclobut-2-en-1-ylmethyl)lithium, can be synthesized by the reaction of this compound with two equivalents of lithium metal in a hydrocarbon solvent like pentane (B18724) or hexane. Organolithium reagents are generally more reactive and basic than their Grignard counterparts.
These newly formed organometallic reagents, possessing a nucleophilic methylene (B1212753) group attached to the cyclobutene (B1205218) ring, are valuable intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds. Their utility in both stoichiometric and catalytic reactions is a testament to their importance in expanding the synthetic chemistry of cyclobutene derivatives.
| Organometallic Reagent | Precursor | Reagent | Typical Solvent |
| (Cyclobut-2-en-1-ylmethyl)magnesium bromide | This compound | Magnesium (Mg) | Diethyl ether or THF |
| (Cyclobut-2-en-1-ylmethyl)lithium | This compound | Lithium (Li) | Pentane or Hexane |
Catalytic Transformations Using Organometallic Complexes
Nickel catalysis has emerged as a powerful tool for the cross-coupling of C(sp³)-hybridized electrophiles, including alkyl and benzylic halides. The lower cost of nickel compared to palladium and its unique reactivity profile make it an attractive choice for transformations involving substrates like this compound.
A notable application of nickel catalysis with bromocyclobutene systems is the reductive dimerization of 2-bromocyclobutenes. In a stereoconvergent process, various bromocyclobutenes can be dimerized in good yields and with good diastereoselectivities. The reaction typically employs a Ni(II) precatalyst, such as NiCl₂·DME, in the presence of a reducing agent like zinc powder. The presence of a carbonyl group in the starting material has been observed to influence the diastereoselectivity of the dimerization. The proposed mechanism involves the reduction of Ni(II) to Ni(0), followed by oxidative addition of the bromocyclobutene to form an allylnickel(II) complex. Subsequent steps involving radical recombination and reductive elimination lead to the dimerized product.
The scope of this nickel-catalyzed dimerization is broad, tolerating various functional groups.
| Substrate | Catalyst System | Reductant | Yield (%) | Diastereomeric Ratio |
| Benzyl (B1604629) 2-bromocyclobut-2-ene-1-carboxylate | NiCl₂·DME, Ligand L1 | Zn nanopowder | 75 | 4.3:1 |
| Ethyl 2-bromocyclobut-2-ene-1-carboxylate | NiCl₂·DME, Ligand L1 | Zn nanopowder | 82 | 5.1:1 |
| Phenyl 2-bromocyclobut-2-ene-1-thiocarboxylate | NiCl₂·DME, Ligand L1 | Zn nanopowder | 78 | 7.7:1 |
Furthermore, nickel catalysts are effective in cross-coupling reactions of benzylic bromides with a variety of coupling partners. Given the structural similarity, this compound is expected to undergo similar transformations. For instance, nickel-catalyzed Suzuki-type couplings with organoboron reagents and Negishi-type couplings with organozinc reagents would provide access to a range of substituted cyclobutene derivatives. The choice of ligand is critical in these reactions to promote the desired coupling and suppress side reactions.
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organic halide with an organoboron compound, and the Heck reaction, which couples an organic halide with an alkene, are powerful methods for C-C bond formation. While specific examples with this compound are not extensively documented, its reactivity as an activated alkyl halide suggests it would be a viable substrate in these transformations.
In a potential Suzuki-Miyaura coupling, this compound could be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to yield the corresponding arylated or vinylated cyclobutene derivative.
The Heck reaction offers another avenue for functionalization. The reaction of this compound with an alkene, catalyzed by a palladium(0) species, would be expected to yield a substituted cyclobutene, although the potential for β-hydride elimination in the intermediate alkyl-palladium species would need to be considered and controlled, likely through the choice of ligands and reaction conditions.
Gold catalysis, known for its carbophilic nature, offers different reactivity patterns. Gold(I) catalysts are particularly effective in activating alkynes and allenes towards nucleophilic attack and in catalyzing cycloisomerization and rearrangement reactions of enynes. While direct cross-coupling with this compound is less common, gold-catalyzed reactions of more complex molecules containing a cyclobutene moiety have been reported. These reactions often proceed through the formation of cyclopropyl (B3062369) gold(I) carbene intermediates, which can undergo ring expansion to form cyclobutenes or participate in cycloadditions. For instance, gold(I)-catalyzed intermolecular reactions between arylalkynes and alkenes can lead to the formation of cyclobutenes via a stepwise [2+2] cycloaddition. researchgate.netorganic-chemistry.org
Other transition metals such as copper and iron are also utilized in cross-coupling reactions and could potentially be applied to transformations involving this compound, often offering alternative reactivity and selectivity profiles compared to palladium and nickel.
| Catalytic Reaction | Metal | Typical Coupling Partners | Potential Product Type |
| Suzuki-Miyaura Coupling | Palladium | Aryl/vinyl boronic acids | Aryl/vinyl-substituted cyclobutenes |
| Heck Reaction | Palladium | Alkenes | Alkenylated cyclobutenes |
| Cycloadditions/Rearrangements | Gold | Alkynes, Alkenes | Fused and functionalized cyclobutenes |
Stoichiometric Organometallic Reactions and their Synthetic Utility
Beyond their role as intermediates in catalytic cycles, organometallic reagents derived from this compound have significant synthetic utility in stoichiometric transformations. The nucleophilic character of reagents like (cyclobut-2-en-1-ylmethyl)magnesium bromide and (cyclobut-2-en-1-ylmethyl)lithium allows them to participate in a wide range of bond-forming reactions.
A primary application is their addition to carbonyl compounds. The reaction of (cyclobut-2-en-1-ylmethyl)magnesium bromide with an aldehyde or ketone results in the formation of a new C-C bond and, after acidic workup, yields a secondary or tertiary alcohol, respectively, containing the cyclobutenylmethyl moiety. This provides a straightforward route to more complex alcohol structures.
These organometallic reagents can also react with other electrophiles. For example, reaction with carbon dioxide followed by acidification yields the corresponding carboxylic acid. They can also participate in Sₙ2-type reactions with other alkyl halides to form new C-C bonds, and they can be used to open epoxides, leading to the formation of γ-hydroxyalkyl cyclobutenes. The choice between the Grignard and organolithium reagent can influence the reactivity and selectivity of these transformations, with the organolithium generally being the more reactive species.
| Electrophile | Organometallic Reagent | Product after Workup |
| Aldehyde (RCHO) | (Cyclobut-2-en-1-ylmethyl)magnesium bromide | Secondary Alcohol |
| Ketone (R₂CO) | (Cyclobut-2-en-1-ylmethyl)magnesium bromide | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | (Cyclobut-2-en-1-ylmethyl)lithium | Carboxylic Acid |
| Epoxide | (Cyclobut-2-en-1-ylmethyl)lithium | γ-Hydroxyalkyl cyclobutene |
Rational Design of Ligands and Optimization of Catalytic Systems for Bromocyclobutene Substrates
The success of transition metal-catalyzed reactions involving bromocyclobutene substrates is highly dependent on the nature of the ligands coordinated to the metal center. Ligands play a crucial role in modulating the electronic and steric properties of the catalyst, thereby influencing its reactivity, selectivity, and stability.
For nickel-catalyzed cross-coupling reactions of C(sp³)-electrophiles like this compound, the rational design of ligands is paramount. Bidentate and tridentate ligands, particularly those containing nitrogen and phosphorus donor atoms, have proven effective. For instance, pyridine-oxazoline (PyOx) and bis(oxazoline) (BOX) type ligands are commonly employed. These ligands can influence the rate of oxidative addition, prevent catalyst deactivation, and in the case of chiral ligands, induce enantioselectivity in the product.
In the context of nickel-catalyzed reductive couplings, the ligand can affect the relative rates of the desired cross-coupling versus undesired homocoupling of the starting materials. For example, in the reductive cross-coupling of benzylic chlorides with vinyl bromides, the bite angle and steric bulk of the bis(oxazoline) ligand were found to be critical for achieving high yield and enantioselectivity. acs.org
For palladium-catalyzed reactions, phosphine (B1218219) ligands are widely used. The choice of phosphine, from simple triphenylphosphine (B44618) to more elaborate Buchwald-type biaryl phosphines, can dramatically impact the outcome of the reaction. Bulky, electron-rich phosphines generally promote the oxidative addition of the alkyl bromide to the palladium(0) center and facilitate the final reductive elimination step. The optimization of the catalytic system involves screening a variety of ligands, solvents, bases, and additives to maximize the yield and selectivity of the desired transformation. This systematic approach is essential for developing robust and efficient catalytic methodologies for the functionalization of bromocyclobutene substrates.
| Catalyst System | Ligand Type | Key Role of Ligand |
| Nickel-Catalyzed Cross-Coupling | Pyridine-oxazoline (PyOx), Bis(oxazoline) (BOX) | Control selectivity, enhance reactivity, induce enantioselectivity |
| Palladium-Catalyzed Cross-Coupling | Trialkylphosphines, Biaryl phosphines | Promote oxidative addition and reductive elimination |
Viii. Future Research Avenues and Prospects in 3 Bromomethyl Cyclobut 1 Ene Chemistry
Exploration of Novel Synthetic Pathways and Reagents for Enhanced Efficiency and Selectivity
While methods for the synthesis of related brominated cyclobutane (B1203170) derivatives exist, the development of novel, efficient, and stereoselective pathways to 3-(bromomethyl)cyclobut-1-ene remains a significant area for future research. Current synthetic strategies for functionalized cyclobutenes often rely on [2+2] cycloaddition reactions. Future work could focus on optimizing these cycloadditions using photochemical or transition-metal-catalyzed approaches to improve yields and selectivities.
The exploration of new reagents could also lead to more efficient syntheses. For instance, the use of milder brominating agents in combination with innovative catalytic systems could provide higher selectivity for the desired product and minimize the formation of byproducts. The development of enzymatic or biocatalytic methods for the synthesis of chiral this compound would be a significant advancement, providing access to enantiomerically pure building blocks for the synthesis of pharmaceuticals and other biologically active molecules.
| Potential Synthetic Approach | Key Reagents/Catalysts | Anticipated Advantages |
| Photochemical [2+2] Cycloaddition | Photosensitizers, specific wavelength LEDs | High stereocontrol, access to complex scaffolds |
| Transition-Metal Catalyzed Cycloaddition | Rhodium, Nickel, or Copper catalysts | Milder reaction conditions, broader substrate scope |
| Enzymatic Bromination/Resolution | Brominase enzymes, Lipases | High enantioselectivity, environmentally benign |
| Dehydrobromination of Dibromo-precursors | Non-nucleophilic bases | Potentially high yielding and scalable |
Expanding the Scope of Catalytic Transformations to New Reaction Classes
The reactivity of this compound is largely untapped in the context of modern catalytic transformations. The presence of both an allylic bromide and a strained double bond opens the door to a wide array of catalytic reactions. Future research should focus on exploring its utility in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce diverse substituents onto the cyclobutene (B1205218) core.
Furthermore, the strained double bond is an ideal candidate for various cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions, which could be used to construct complex polycyclic systems. The development of asymmetric catalytic versions of these reactions would be of particular importance for the synthesis of chiral molecules. The investigation of ring-opening metathesis polymerization (ROMP) of this compound could lead to the synthesis of novel functional polymers with unique properties.
| Reaction Class | Potential Catalyst | Expected Product Type |
| Suzuki Coupling | Palladium complexes with phosphine (B1218219) ligands | Aryl- or vinyl-substituted cyclobutenes |
| Sonogashira Coupling | Palladium/Copper co-catalysis | Alkynyl-substituted cyclobutenes |
| Heck Coupling | Palladium catalysts | Alkenyl-substituted cyclobutenes |
| Diels-Alder Reaction | Lewis acid or organocatalysts | Bicyclic and polycyclic adducts |
| Ring-Opening Metathesis Polymerization | Grubbs or Schrock catalysts | Functionalized poly(cyclobutene)s |
Integration into Flow Chemistry and Sustainable Synthetic Methodologies
The application of flow chemistry to the synthesis and subsequent reactions of this compound presents a significant opportunity to enhance safety, efficiency, and sustainability. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for handling reactive intermediates and hazardous reagents.
The in situ generation and immediate consumption of this compound in a continuous flow system could mitigate issues related to its potential instability and toxicity. Furthermore, flow chemistry enables the seamless integration of multiple synthetic steps, purification, and analysis, leading to a more streamlined and automated process. The use of solid-supported reagents and catalysts within flow reactors can simplify product purification and catalyst recycling, further contributing to the development of greener synthetic methodologies. The use of LED technology in continuous flow photochemical reactors could provide an energy-efficient and scalable method for the synthesis of cyclobutene derivatives google.com.
Development of Advanced Precursors for Complex Chemical Structures and Materials
This compound holds considerable promise as a versatile precursor for the synthesis of complex chemical structures and advanced materials. Its unique combination of a strained ring and a reactive functional group can be exploited to construct intricate molecular scaffolds found in natural products and pharmaceuticals. The cyclobutane motif is a key structural feature in a number of biologically active compounds, and the ability to introduce this moiety with further functionality would be a valuable tool for medicinal chemists.
In materials science, this compound could serve as a monomer for the synthesis of novel polymers with tailored properties. Ring-opening metathesis polymerization (ROMP) of this monomer could lead to polymers with pendant bromomethyl groups, which can be further functionalized to create materials with specific optical, electronic, or biological properties. The strained nature of the cyclobutene ring could also be exploited in the design of mechanochemically responsive materials.
| Application Area | Potential Complex Structure/Material | Key Feature Utilized |
| Natural Product Synthesis | Bicyclic and polycyclic natural products | Strained ring for subsequent rearrangements |
| Medicinal Chemistry | Novel drug candidates with 3D scaffolds | Rigid cyclobutane core as a bioisostere |
| Polymer Chemistry | Functional polymers via ROMP | Reactive bromomethyl group for post-polymerization modification |
| Materials Science | Mechanophores, smart materials | Strain-release properties of the cyclobutene ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
